molecular formula C6H8N2O2S B1460822 Pyridin-3-ylmethanesulfonamide CAS No. 749806-66-4

Pyridin-3-ylmethanesulfonamide

Cat. No.: B1460822
CAS No.: 749806-66-4
M. Wt: 172.21 g/mol
InChI Key: AMSCUQGYIGXFOH-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanesulfonamide is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyridin-3-ylmethanesulfonamide is a compound that has been studied for its potential role in various biological processes

Mode of Action

It’s hypothesized that it may interact with its targets, leading to changes in cellular processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other substances, among others. Understanding these influences can help optimize the use of this compound and enhance its potential benefits.

Biochemical Analysis

Biochemical Properties

Pyridin-3-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell proliferation and induced apoptosis . This compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways . By binding to the active site of these enzymes, this compound can prevent substrate binding and subsequent catalytic activity, leading to altered metabolic flux and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence the pyrimidine metabolism pathway, which is crucial for DNA and RNA synthesis . By modulating the activity of enzymes in this pathway, this compound can affect the levels of metabolites and the overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

pyridin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCUQGYIGXFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652819
Record name 1-(Pyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749806-66-4
Record name 1-(Pyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-3-ylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.